molecular formula C15H10Cl2N4 B2854523 3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone CAS No. 1815601-26-3

3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone

Cat. No. B2854523
CAS RN: 1815601-26-3
M. Wt: 317.17
InChI Key: VXASNVTZUAQKMT-GIJQJNRQSA-N
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Description

“3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone” is a chemical compound with the molecular formula C15H10Cl2N4 and a molecular weight of 317.17 . It is also known as "Benzaldehyde, 3-chloro-, 2-(2-chloro-4-quinazolinyl)hydrazone, [C(E)]-" .

Scientific Research Applications

3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone is widely used in scientific research due to its ability to bind to a variety of molecules. It has been used to study the interaction between proteins and ligands, as well as to study the binding of drugs to their targets. Additionally, this compound is used in the synthesis of organic compounds and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone is based on its ability to form strong bonds with other molecules. It is able to form covalent bonds with proteins and other molecules, allowing it to act as a catalyst in various biochemical reactions. Additionally, this compound is able to form strong hydrogen bonds with other molecules, allowing it to interact with them in a variety of ways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacterial strains, as well as to reduce the production of certain proteins. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. It has also been shown to reduce the toxicity of certain compounds, such as nitric oxide and hydrogen peroxide.

Advantages and Limitations for Lab Experiments

The use of 3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone in laboratory experiments has a number of advantages. It is a highly efficient reagent, with yields of up to 95%. Additionally, it is relatively inexpensive and is easy to obtain. However, it is important to note that this compound is toxic and should be handled with care. Additionally, it is important to ensure that the reaction is carried out in a basic medium, as this will help to ensure the highest yields.

Future Directions

The use of 3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential area of research is the use of this compound as a therapeutic agent. Additionally, this compound could be used to study the interaction between proteins and ligands, as well as the binding of drugs to their targets. Additionally, this compound could be used to study the biochemical and physiological effects of various compounds. Finally, this compound could be used to synthesize organic compounds and as a reagent in organic synthesis.

Synthesis Methods

The synthesis of 3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone begins with the reaction of 3-chlorobenzenecarbaldehyde and 2-chloro-4-quinazolinylhydrazine in aqueous solution. This reaction yields an intermediate product which is then reacted with aqueous sodium hydroxide to form the final product, this compound. The reaction is carried out in a basic medium and is highly efficient, with yields of up to 95%.

Safety and Hazards

The safety and hazards associated with “3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone” are not provided in the search results . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

2-chloro-N-[(E)-(3-chlorophenyl)methylideneamino]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4/c16-11-5-3-4-10(8-11)9-18-21-14-12-6-1-2-7-13(12)19-15(17)20-14/h1-9H,(H,19,20,21)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXASNVTZUAQKMT-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN=CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)N/N=C/C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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